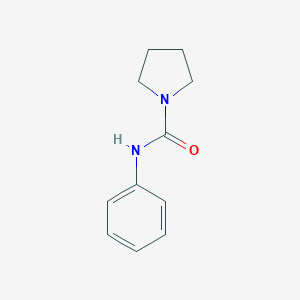

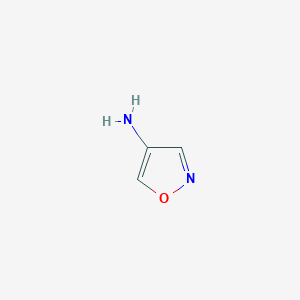

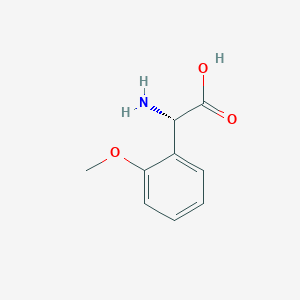

![molecular formula C14H15N3O B111120 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 109229-22-3](/img/structure/B111120.png)

6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has been explored in recent studies. For instance, novel 5-aryl-6-cyano-3H,8H-pyrido[2,3-d]pyrimidine-4,7-diones were synthesized from 6-amino-4-pyrimidinones, substituted benzaldehyde, and ethyl cyanoacetate in a one-step reaction with very good yields. The structural determination of these compounds was achieved using NMR spectroscopy, including 1H, 1H-, 1H,13C COSY, and DEPT techniques . Another study reported the synthesis of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with antithrombotic properties. This compound was synthesized from enamine precursors using two methods, including thermal fusion with ureas and subsequent reactions to yield various pyrido[4,3-d]pyrimidine derivatives and esters. The structures of these compounds were elucidated through spectroscopic methods and confirmed by ozonolysis and oxidative hydrolysis .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds related to 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been extensively characterized. A study on a structurally similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, utilized both experimental and theoretical methods to determine its structure. X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group, and its molecular geometry was optimized using density functional theory (DFT). The experimental data from FT-IR, NMR, and Mass spectroscopy were in excellent agreement with the theoretical calculations, providing a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity and transformation of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been investigated. For example, the conversion of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione into other compounds with antithrombotic activity involved reactions such as ozonolysis and oxidative hydrolysis. These reactions led to the cleavage of the compound into smaller fragments, which were then characterized to confirm the structure of the original compound . Additionally, the synthesis of related compounds often involves one-pot reactions that yield complex heterocyclic structures, indicating a rich chemistry amenable to various synthetic manipulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives are closely related to their molecular structure. The study involving the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provided insights into its vibrational wavenumbers, chemical shifts, and geometric parameters. Theoretical calculations also explored the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, which are essential for understanding the electronic characteristics and potential applications of these compounds . These properties are crucial for predicting the behavior of these compounds in various environments and for designing new derivatives with desired characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis Techniques : Efficient methods for synthesizing derivatives of this compound involve base-catalyzed reactions with nucleophilic reagents, as demonstrated in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones (Dai, Chen, Liu, & Ding, 2011).

Structural Analysis : Crystal structure determination of several derivatives has been performed to understand the influence of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).

Conversion to Antithrombotic Compounds : A representative derivative has been synthesized with antithrombotic effects, showcasing the compound's versatility in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994).

Biological and Medicinal Applications

Antifolate Activity : Derivatives of this compound show potential as antifolates, inhibiting enzymes critical for the survival of various pathogens (Rosowsky, Mota, & Queener, 1995).

Antimicrobial and Antimycobacterial Effects : Certain derivatives exhibit promising antibacterial activity against various bacterial strains, including drug-resistant tuberculosis (Narender et al., 2016).

Antimalarial and Antibacterial Evaluation : Some derivatives have shown oral activity against Plasmodium berghei in mice, a model for malaria, and exhibited in vitro activity against various bacteria (Elslager et al., 1972).

Antitumor Potential : Microwave-assisted synthesis of certain derivatives has yielded compounds with significant activity against cancer cell lines (Insuasty et al., 2013).

Antimicrobial Activity of Substituted Compounds : Synthesized tricyclic compounds related to this chemical have shown significant antibacterial and antifungal activities (Mittal, Sarode, & Vidyasagar, 2011).

Other Applications

Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its utility in organic chemistry (Ihara et al., 2011).

Physicochemical Properties and Activity Studies : Spirocyclic derivatives have been characterized for their physicochemical properties and evaluated for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Candia et al., 2017).

Eigenschaften

IUPAC Name |

6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNGDFHKRAIVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CNC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556508 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |

CAS RN |

109229-22-3 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

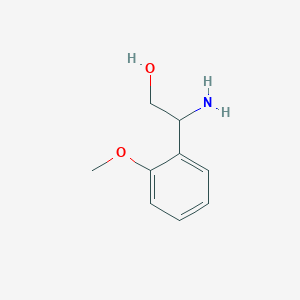

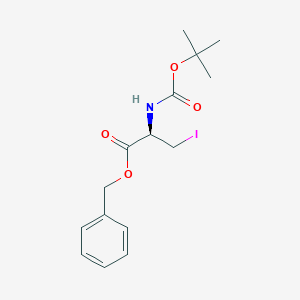

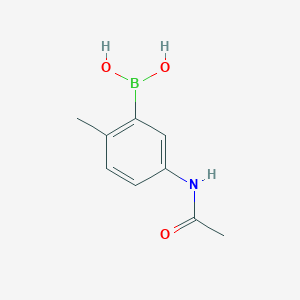

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)